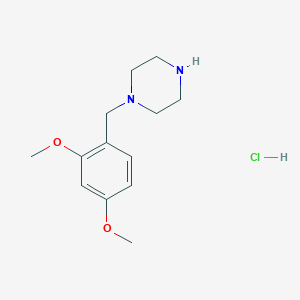

1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride

Description

Crystallographic Analysis of Piperazine Core Modifications

The piperazine core in this compound adopts a flattened-chair conformation under crystalline conditions, as inferred from related piperazine derivatives. For instance, crystallographic studies of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine revealed a flattened-chair geometry, where axial methyl groups minimize steric strain. In the hydrochloride salt, the protonated piperazine nitrogen atoms (N1 and N4) form hydrogen bonds with chloride ions, stabilizing the conformation.

| Feature | Observation | Source |

|---|---|---|

| Piperazine Conformation | Flattened-chair | |

| Nitrogen Protonation | N1 and N4 form H-bonds with Cl⁻ | |

| Axial/Equatorial Methyl | Axial substituents reduce steric hindrance |

The benzyl group (2,4-dimethoxy-substituted) projects equatorially from the piperazine ring, avoiding eclipsing interactions. This arrangement aligns with observations in lomeridine dihydrochloride polymorphs, where benzyl groups adopt extended conformations to minimize steric clashes.

Conformational Studies Through Rotational Bond Energy Profiling

Rotational barriers around the piperazine ring and benzyl group govern the compound’s conformational flexibility. While direct experimental data for this compound are limited, insights can be extrapolated from analogous systems:

- Piperazine Ring Rotation :

The piperazine ring’s chair-flip energy barrier is typically ~25–30 kcal/mol , but substituents like the 2,4-dimethoxybenzyl group may lower this barrier by stabilizing the chair conformation through electron-donating methoxy groups.

Properties

IUPAC Name |

1-[(2,4-dimethoxyphenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-16-12-4-3-11(13(9-12)17-2)10-15-7-5-14-6-8-15;/h3-4,9,14H,5-8,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGVTZYLHRRXRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2CCNCC2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662958 | |

| Record name | 1-[(2,4-Dimethoxyphenyl)methyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185292-95-8 | |

| Record name | Piperazine, 1-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185292-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,4-Dimethoxyphenyl)methyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperazine ring substituted with a benzyl group that contains two methoxy groups at the 2 and 4 positions. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.

Chemical Structure and Properties

- Chemical Formula : C13H20N2O2

- CAS Number : 1185292-95-8

- Molecular Weight : 236.31 g/mol

The presence of the methoxy groups enhances the lipophilicity of the compound, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The piperazine moiety can facilitate binding to neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions.

Antidepressant and Anxiolytic Effects

Research indicates that piperazine derivatives can exhibit antidepressant and anxiolytic properties. The mechanism often involves modulation of serotonin receptors, particularly the 5-HT1A receptor. Studies have shown that compounds similar to this compound can enhance serotonergic neurotransmission, leading to improved mood and reduced anxiety symptoms .

Anticancer Properties

Piperazine derivatives have been investigated for their anticancer activities. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective antibacterial action, making it a candidate for further development as an antimicrobial agent .

Case Studies

Safety Profile

While promising, the safety profile of this compound must be carefully considered. Piperazine derivatives can lead to adverse effects such as neurotoxicity and renal impairment at high doses or with prolonged use. Reports indicate potential side effects including agitation, dizziness, and gastrointestinal disturbances .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride typically involves the reaction of piperazine with 2,4-dimethoxybenzyl chloride. The resulting compound is characterized by its unique molecular structure, which provides a foundation for its diverse applications.

- Molecular Formula : C12H18ClN2O2

- Molecular Weight : 250.74 g/mol

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology. Notable effects include:

- Antidepressant Activity : Similar compounds have been linked to the modulation of serotonin receptors, suggesting potential use in treating depression and anxiety disorders.

- Antitumor Properties : Preliminary studies indicate cytotoxic effects on various cancer cell lines, making it a candidate for anticancer drug development.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Modulation of serotonin receptors | |

| Antitumor | Cytotoxicity against cancer cell lines | |

| Antimicrobial | Activity against bacterial strains |

Case Studies

Several studies have documented the use of this compound in various contexts:

- Antidepressant Research : A study investigated the compound's effects on serotonin transporter inhibition, demonstrating significant antidepressant-like effects in animal models. The findings suggest that it could serve as a basis for developing new antidepressant therapies.

- Cytotoxicity Assessment : In vitro studies assessed the compound's efficacy against human cancer cell lines. Results indicated that it induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

- Antimicrobial Studies : Research showed that derivatives of piperazine compounds exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. The compound's structural features contribute to its effectiveness against various bacterial strains.

Comparison with Similar Compounds

Substituted Benzylpiperazine Derivatives

Key Observations :

- Chlorine vs. Methoxy : Chlorine substituents (e.g., 3-Cl in ) increase electrophilicity and receptor binding affinity, whereas methoxy groups enhance solubility and metabolic stability .

Pharmacological Activity Comparison

Antimicrobial Activity

Cancer Cell Cytotoxicity

CNS and Cardiovascular Effects

- 1-(2-Methoxyphenyl)-piperazine and 1-(3-trifluoromethylphenyl)-piperazine act as serotonin receptor agonists, modulating sympathetic nerve discharge (SND) and blood pressure .

- The 2,4-dimethoxy substitution in the target compound may confer selective affinity for 5-HT₁A/5-HT₂ receptors, though specific data are lacking in the evidence.

Physical Properties

Structure-Activity Relationships (SAR)

- Methoxy Positioning : 2,4-Dimethoxy substitution may optimize steric and electronic interactions with hydrophobic receptor pockets, as seen in trimetazidine’s trimethoxy analog .

- Chlorine vs. Methoxy : Chlorine enhances halogen bonding (e.g., 5-Cl in ), while methoxy groups improve metabolic stability via reduced CYP450 oxidation.

Preparation Methods

Core Synthetic Strategy

The preparation of 1-(2,4-dimethoxy-benzyl)-piperazine hydrochloride generally follows a multi-step synthetic route:

Formation of the Piperazine Core: Piperazine is either commercially sourced or synthesized via the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions. This step yields the piperazine ring system, which is the scaffold for further functionalization.

Introduction of the 2,4-Dimethoxybenzyl Group: The key step involves the nucleophilic substitution of a piperazine nitrogen with 2,4-dimethoxybenzyl chloride. This benzylation reaction is typically performed under basic conditions to deprotonate the piperazine nitrogen and promote substitution. The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (CH2Cl2), often at ambient or slightly elevated temperatures to optimize reaction rates.

Formation of the Hydrochloride Salt: The free base of the benzylated piperazine is converted to its hydrochloride salt by treatment with hydrochloric acid, which improves the compound’s crystallinity and handling properties.

Detailed Reaction Conditions and Parameters

| Step | Reagents and Conditions | Notes |

|---|---|---|

| Piperazine ring synthesis | Ethylenediamine + dihaloalkane, base, solvent | Basic media to promote ring closure |

| Benzylation | 2,4-Dimethoxybenzyl chloride, base (e.g., K2CO3), DMF or CH2Cl2, room temp or 40-60 °C | Nucleophilic substitution; reaction monitored by TLC |

| Salt formation | HCl in ether or aqueous medium | Formation of stable hydrochloride salt |

Alternative Synthetic Routes

While the direct benzylation of piperazine is the most straightforward route, alternative methods include:

Reductive Amination: Reacting 2,4-dimethoxybenzaldehyde with piperazine under reductive amination conditions using reducing agents such as sodium triacetoxyborohydride. This method can offer stereochemical control and milder conditions.

Protection/Deprotection Strategies: To achieve selective mono-substitution on the piperazine ring, protecting groups such as tert-butyloxycarbonyl (Boc) can be employed on one nitrogen atom, followed by benzylation on the free nitrogen and subsequent deprotection.

Industrial Considerations

In industrial settings, the synthesis is optimized for scalability and environmental impact:

Use of continuous flow reactors to improve heat and mass transfer, leading to higher yields and reproducibility.

Application of green chemistry principles , such as solvent recycling and minimizing hazardous reagents.

Purification typically involves crystallization of the hydrochloride salt or chromatographic techniques to achieve pharmaceutical-grade purity.

Research Findings and Analytical Data

Yield and Purity

Reported yields for the benzylation step range from 75% to 90%, depending on reaction conditions and purification methods.

Purity is typically confirmed by chromatographic techniques such as HPLC and TLC, with high-performance liquid chromatography-mass spectrometry (HPLC-MS) used to detect trace impurities.

Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of the 2,4-dimethoxybenzyl moiety and the piperazine ring. Key signals include aromatic protons in the 6.5–7.5 ppm range and methoxy groups around 3.7–3.9 ppm.

Elemental Analysis: Consistent with the molecular formula C14H20N2O3.

Melting Point: The hydrochloride salt typically exhibits a melting point range consistent with literature values, confirming compound identity.

Example Data Table for Synthesis

| Parameter | Value/Condition | Outcome/Comment |

|---|---|---|

| Piperazine source | Commercial or synthesized | High purity starting material |

| Benzylation reagent | 2,4-Dimethoxybenzyl chloride (1.1 equiv.) | Slight excess to drive reaction to completion |

| Base | Potassium carbonate or triethylamine | Neutralizes HCl formed, promotes substitution |

| Solvent | DMF or CH2Cl2 | Polar aprotic solvents preferred |

| Temperature | Room temperature to 60 °C | Higher temp accelerates reaction |

| Reaction time | 3–24 hours | Monitored by TLC for completion |

| Workup | Aqueous acid wash, organic extraction | Removes impurities, isolates product |

| Purification | Silica gel chromatography or crystallization | Achieves >98% purity |

| Yield | 75–90% | Dependent on scale and conditions |

Summary and Expert Recommendations

The nucleophilic substitution of piperazine with 2,4-dimethoxybenzyl chloride under basic conditions remains the most reliable and widely used method for preparing this compound.

Careful control of reaction parameters such as solvent choice, temperature, and base selection is crucial for optimizing yield and purity.

Protection strategies and alternative reductive amination routes offer options for selective synthesis and stereochemical control, especially in complex synthetic schemes.

Analytical confirmation using NMR, elemental analysis, and chromatographic purity assessments ensures reproducibility and quality, essential for pharmaceutical applications.

Industrial synthesis benefits from continuous flow methods and green chemistry adaptations to enhance efficiency and sustainability.

Q & A

Q. What synthetic routes are commonly employed for 1-(2,4-dimethoxybenzyl)-piperazine hydrochloride, and what methodological considerations are critical for yield optimization?

The synthesis typically involves alkylation of the piperazine core with a 2,4-dimethoxybenzyl halide. For example:

- Step 1 : React piperazine with 2,4-dimethoxybenzyl chloride/bromide in a polar aprotic solvent (e.g., DCM or acetonitrile) under basic conditions (e.g., triethylamine or N,N-diisopropylethylamine) to form the intermediate .

- Step 2 : Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in an anhydrous solvent (e.g., ethanol or diethyl ether).

Optimization : Yield depends on reaction time (12–24 hours), temperature (room temperature to 60°C), and stoichiometric ratios (1:1.2 piperazine:benzyl halide). Excess base may reduce byproducts like dialkylated species .

Q. Which analytical techniques are essential for characterizing this compound, and how are data interpreted to confirm structural integrity?

- NMR Spectroscopy : H and C NMR verify the presence of the 2,4-dimethoxybenzyl group (aromatic protons at δ 6.3–7.2 ppm, methoxy groups at δ ~3.8 ppm) and piperazine protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., [M+H] at m/z 297.1 for CHNO) .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- First Aid : In case of skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution .

- Storage : Keep in a tightly sealed container at 2–8°C in a dry environment .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl group) influence the compound’s bioactivity, and what experimental frameworks are used to assess this?

- Structure-Activity Relationship (SAR) : Replace methoxy groups with electron-withdrawing (e.g., Cl) or bulky groups (e.g., tert-butyl) to study effects on receptor binding. For example:

Q. How can conflicting solubility or stability data across studies be resolved methodologically?

- Controlled Stability Testing : Perform accelerated degradation studies under varied pH (1–13), temperature (4–40°C), and light exposure. Use HPLC to monitor degradation products (e.g., hydrolysis of the benzyl-piperazine bond under acidic conditions) .

- Solubility Profiling : Compare results in aqueous buffers (PBS, pH 7.4) vs. organic-aqueous mixtures (e.g., DMSO:PBS) to identify solvent-dependent discrepancies .

Q. What strategies mitigate byproduct formation during synthesis, and how are these impurities characterized?

- Byproduct Identification : LC-MS or H NMR detects dialkylated piperazine (e.g., bis-benzyl derivatives) or oxidized methoxy groups .

- Mitigation : Use excess piperazine (1:1.5 molar ratio) and low temperatures (0–5°C) to favor monoalkylation. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, DCM:MeOH gradient) .

Q. What in vitro models are suitable for evaluating pharmacokinetic properties, and how are results validated?

- Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp values >1 × 10 cm/s indicate high permeability) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over time (t >30 min suggests favorable stability) .

- Protein Binding : Equilibrium dialysis or ultrafiltration to measure free fraction in plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.